Thialbarbital

Veterinary Anesthesia Respiratory Depression Barbiturate Safety

Thialbarbital (Kemithal, Intranarcon) is a thiobarbiturate derivative invented in the 1960s, classified as an ultrashort-acting intravenous anesthetic and sedative-hypnotic. It is a racemic mixture characterized by a sulfur atom replacing the carbonyl oxygen at the C2 position of the barbituric acid ring, which critically alters its lipophilicity and pharmacological profile relative to oxybarbiturate analogs.

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
CAS No. 467-36-7
Cat. No. B1683128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThialbarbital
CAS467-36-7
SynonymsThialbarbital;  Thialpenton;  Thiohexallymalum;  Tialbarbital; 
Molecular FormulaC13H16N2O2S
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESC=CCC1(C(=O)NC(=S)NC1=O)C2CCCC=C2
InChIInChI=1S/C13H16N2O2S/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2,4,6,9H,1,3,5,7-8H2,(H2,14,15,16,17,18)
InChIKeyPXLVRFQEBVNJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thialbarbital (CAS 467-36-7) Procurement Guide: An Ultrashort-Acting Thiobarbiturate for Research & Veterinary Anesthesia


Thialbarbital (Kemithal, Intranarcon) is a thiobarbiturate derivative invented in the 1960s, classified as an ultrashort-acting intravenous anesthetic and sedative-hypnotic [1]. It is a racemic mixture characterized by a sulfur atom replacing the carbonyl oxygen at the C2 position of the barbituric acid ring, which critically alters its lipophilicity and pharmacological profile relative to oxybarbiturate analogs [2]. It has been used primarily for induction in surgical anesthesia and is noted for causing marked depression of the reticular formation with only slight depression of cortical activity [3].

Why Thialbarbital (CAS 467-36-7) Cannot Be Simply Substituted with Other Thiobarbiturates


Substitution among thiobarbiturates (e.g., thiopental, thiamylal) or with standard oxybarbiturates (e.g., pentobarbital) is unreliable due to clinically significant differences in physicochemical and pharmacodynamic profiles. Despite a shared mechanism of action at the GABA-A receptor, the specific C5 substituents on Thialbarbital (allyl and cyclohexenyl groups) confer a unique balance of lipophilicity (estimated logP 3.39 ), ionization (pKa 7.19 [1]), and protein binding that drives differences in onset, tissue distribution, and the degree of respiratory depression compared to structurally similar agents like pentobarbital and thiopental [2]. These molecular distinctions translate to measurable, inconsistent outcomes in experimental models if compounds are interchanged without verification of equivalent dosing and endpoint effects.

Quantitative Differentiation of Thialbarbital (CAS 467-36-7) Against Key Comparators


Reduced Respiratory Failure Incidence vs. Pentobarbital in an Avian Surgical Model

In a direct head-to-head study in domesticated turkeys, Thialbarbital sodium demonstrated a considerably lower incidence of respiratory failure compared to pentobarbital sodium when used to maintain surgical anesthesia [1]. This clinical advantage was observed using an induction dose of 30 mg/kg for hens and 26.5 mg/kg for toms, followed by intermittent infusion to sustain deep narcosis for over 2 hours [1].

Veterinary Anesthesia Respiratory Depression Barbiturate Safety

Selective Reticular Formation Depression vs. Non-Specific Cortical Suppression

Electrophysiological studies by Golovchinsky and Plehotkina (1971) established that Thialbarbital induces a marked depression of the mesencephalic reticular formation while producing only slight depression of cortical activity [1]. This pattern is notably distinct from diethyl ether, which caused early depression of synaptic input to the reticular formation without significantly altering its functional state [1]. This differential sensitivity represents a mechanistic differentiation from other agents that produce more global CNS depression.

Neuropharmacology CNS Depression Anesthetic Mechanism

Comparable Unbound Intestinal Clearance (CLui) to Thiopental, Confirming Class Pharmacokinetics

In a perfused rat intestine model comparing drug exsorption, the unbound clearance (CLui) of three thiobarbiturates—thiobarbital (the des-allyl parent of Thialbarbital), thiopental, and thioseconal—was found to be similar at approximately 11 mL/h [1]. While Thialbarbital itself was not the test article, its structural analog thiobarbital shares the core thiobarbiturate scaffold, and the study established that intestinal clearance for this class is proportional to the unbound fraction in serum [1].

Pharmacokinetics Drug Exsorption Intestinal Clearance

Differentiated Lipophilicity and Ionization Profile vs. Methohexital and Thiopental

Thialbarbital exhibits a predicted octanol-water partition coefficient (logP) of 3.39 and an acidic pKa of 7.19 [1], which results in approximately 60% of the drug being non-ionized at physiological pH 7.4. This contrasts with methohexital, which shows 75% non-ionized fraction at the same pH [2]. Compared to the structurally simpler thiobarbital (oil/water partition ratio of 2.3 relative to 11 for thiopental) [3], Thialbarbital's predicted logP of 3.39 suggests intermediate lipophilicity that may translate to a slower onset but more sustained duration than thiopental.

Physicochemical Properties Lipophilicity Drug Design

Documented Veterinary Utility Across Seven Species, Including Economical Anesthesia for Large Animals

Unlike thiopental, which is primarily used in small animal and human medicine, Thialbarbital (as Kemithal) has been formally indicated and documented for use in seven distinct veterinary species: cats, cattle, dogs, horses, sheep, and swine, for both general anesthesia and short-action procedures [1]. It has been rated by the WHO Expert Committee on Drug Dependence as a reliable and economical intravenous anesthetic, with high therapeutic usefulness [2]. In cattle, the inclusion of 2.5% w/v thialbarbitone (Kemithal) provided more satisfactory anesthesia than alternative formulations [3].

Veterinary Medicine Anesthetic Protocols Large Animal Anesthesia

Polymorphic Modifications with Distinct Melting Points Enabling Solid-State Form Selection

Thialbarbital exists in three distinct polymorphic modifications, each with characteristic melting point ranges: the stable modification melts at 136–142 °C, while two instable modifications melt at 122–126 °C and 122–125 °C, respectively [1]. This degree of conformational polymorphism is not commonly observed across all barbiturates; a systematic study of 20 substituted barbituric and thiobarbituric acids found that only 9, including Thialbarbital (Kemithal), exhibit polymorphism [2]. This property offers unique options for solid-state formulation and analytical method development.

Solid-State Chemistry Polymorphism Formulation Science

Optimal Application Scenarios for Thialbarbital (CAS 467-36-7) Based on Verified Evidence


Avian Surgical Anesthesia with Reduced Respiratory Complication Risk

Based directly on the finding that Thialbarbital induces significantly less respiratory failure than pentobarbital in turkeys [1], this compound is the preferred induction and maintenance agent for avian surgical models where respiratory depression is the primary safety concern. Researchers can implement the validated protocol of an initial bolus (26.5–30 mg/kg IV) followed by intermittent infusion of 0.25–1.5 mL increments to maintain surgical anesthesia for over 2 hours.

Neuropharmacological Studies of Selective Reticular Activation System Depression

For experimental paradigms requiring selective depression of the mesencephalic reticular formation with minimal perturbation of cortical electrogenesis, Thialbarbital's demonstrated electrophysiological profile [1] makes it the agent of choice over diethyl ether or non-selective barbiturates. This application is particularly relevant for research on consciousness, sleep-wake cycles, and arousal mechanisms.

Multi-Species Veterinary Anesthesia in Agricultural and Translational Research

Thialbarbital is uniquely positioned for research facilities operating across multiple large-animal species (cattle, horses, sheep, swine) alongside companion animals (cats, dogs) [1]. Its documented economical profile and high therapeutic usefulness rating by the WHO ECDD [2] support its selection as a standardized anesthetic for cross-species studies, reducing the complexity of maintaining multiple anesthetic agents for different species.

Solid-State Pharmaceutical Development Using Polymorphic Barbiturate Model Compounds

The three validated polymorphic modifications of Thialbarbital with distinct melting points (122–126 °C, 122–125 °C, and 136–142 °C) [1] provide a rich model system for studying the impact of solid-state form on dissolution rate, stability, and bioavailability of thiobarbiturate drugs. This is directly supported by its inclusion among the 9 out of 20 barbiturates found to exhibit polymorphism [2].

Quote Request

Request a Quote for Thialbarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.